Scaffold Complexity and Functional Versatility vs. Simpler Cyclopentanamines
In contrast to simpler, achiral cyclopentanamine building blocks like 1-(aminomethyl)cyclopentan-1-amine (CAS 5062-66-8), 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine is explicitly classified as a 'versatile small molecule scaffold' . This is due to its higher structural complexity, inherent chirality, and the presence of a chemically differentiated primary amine handler combined with a bulky, lipophilic N-substituent, making it a more advanced intermediate for diversity-oriented synthesis.
| Evidence Dimension | Structural complexity and synthetic versatility |
|---|---|
| Target Compound Data | Chiral, 1,1-disubstituted cyclopentane core; MW 218.34; XLogP3-AA 1.8; two distinct amine functionalities (primary aminomethyl, secondary N-phenylethyl). Classified as a 'versatile small molecule scaffold'. |
| Comparator Or Baseline | 1-(aminomethyl)cyclopentan-1-amine (CAS 5062-66-8) is an achiral, simpler scaffold (MW 114.19) with two identical primary amine functionalities, offering less diversification potential. |
| Quantified Difference | Molecular weight difference of 104.15 Da and a significantly higher calculated XLogP3-AA (estimated for comparator <0.5 vs. 1.8 for target). |
| Conditions | Applicable for in-silico and synthetic chemistry applications where scaffold complexity and the number of orthogonal reactive handles are critical. |
Why This Matters
For procurement aimed at generating libraries or exploring structure-activity relationships (SAR), this compound provides a more complex and differentiated starting point than simple cyclopentanamines.
